molecular formula C11H13ClF2N2O B1377139 4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride CAS No. 1423029-81-5

4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride

Cat. No.: B1377139
CAS No.: 1423029-81-5
M. Wt: 262.68 g/mol
InChI Key: ROEBSZUJXXPUDC-UHFFFAOYSA-N
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Description

4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidinone core substituted with an amino group and a difluorophenyl group, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 3,4-difluoroaniline with a suitable pyrrolidinone precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure consistency and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(3,4-difluorophenyl)thiazole
  • 1-((3,4-difluorophenyl)sulfonyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide

Uniqueness

4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of both amino and difluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O.ClH/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6;/h2-4,9,11H,5,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEBSZUJXXPUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)N)C2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-81-5
Record name 2-Pyrrolidinone, 4-amino-5-(3,4-difluorophenyl)-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423029-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride
Reactant of Route 2
4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride
Reactant of Route 3
4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride
Reactant of Route 4
4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride
Reactant of Route 5
4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride
Reactant of Route 6
4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one hydrochloride

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